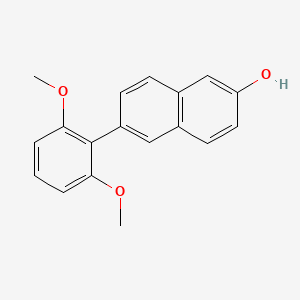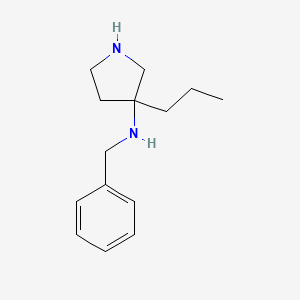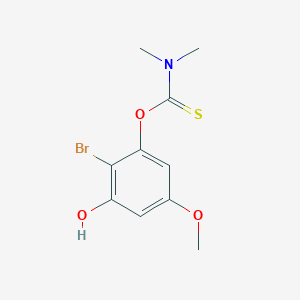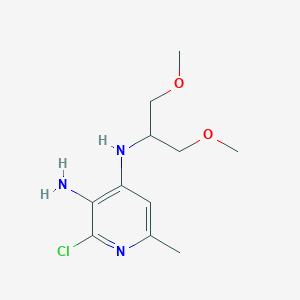![molecular formula C12H21NO4 B13889701 Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate](/img/structure/B13889701.png)
Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate is an organic compound with a complex structure that includes both ester and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate typically involves a multi-step process. One common method includes the reaction of 3,3-dimethyl-2-oxobutylamine with methyl 5-oxopentanoate under controlled conditions. The reaction is usually carried out in the presence of a base catalyst to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and catalytic amounts of base, can also enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester and amide groups to alcohols and amines, respectively.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols and amines.
Applications De Recherche Scientifique
Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include enzymatic catalysis, signal transduction, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-amino-2-fluorobenzoate: Similar in structure but with different functional groups.
Methyl 3,4-difluorobenzoate: Another ester compound with distinct chemical properties.
N-(3,3-dimethyl-2-oxobutyl)-4-methyl-1-naphthamide: Shares the 3,3-dimethyl-2-oxobutyl group but has a different core structure.
Uniqueness
Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate is unique due to its combination of ester and amide functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Propriétés
Formule moléculaire |
C12H21NO4 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)9(14)8-13-10(15)6-5-7-11(16)17-4/h5-8H2,1-4H3,(H,13,15) |
Clé InChI |
ADLGJOWURNWVQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CNC(=O)CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(pyrrolidin-1-yl)butanoicacid](/img/structure/B13889629.png)
![5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13889651.png)

![7-Hydroxy-6-phenyl-4H-thieno[3,2-b]](/img/structure/B13889664.png)

![3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13889675.png)
![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)

![[2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol](/img/structure/B13889686.png)


![3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B13889706.png)

